Cas no 93-20-9 (2-(2-Naphthyloxy)ethanol)

2-(2-Naphthyloxy)ethanol structure
2-(2-Naphthyloxy)ethanol structure
Nombre del producto:2-(2-Naphthyloxy)ethanol
Número CAS:93-20-9
MF:C12H12O2
Megavatios:188.222483634949
MDL:MFCD00016809
CID:81772
PubChem ID:7131

2-(2-Naphthyloxy)ethanol Propiedades químicas y físicas

Nombre e identificación

    • 2-(Naphthalen-2-yloxy)ethanol
    • 2-(2-Naphthoxy)ethanol
    • 2-(2-hydroxyethoxy)naphthalene
    • 2-(2-Naphthyloxy)ethanol
    • 2-naphthalen-2-yloxyethanol
    • Ethylene glycol mono-2-naphthyl ether
    • NSC 37574
    • beta-Hydroxyethyl 2-naphthyl ether
    • beta-Naphthoxyethanol
    • 2-(2-Naphthalenyloxy)ethanol (ACI)
    • Ethanol, 2-(2-naphthyloxy)- (6CI, 8CI)
    • 2-(2-Naphthyloxy)ethyl alcohol
    • 2-(Naphthalen-2-yloxy)ethan-1-ol
    • 2-(β-Hydroxyethoxy)naphthalene
    • Anavenol
    • β-Hydroxyethyl 2-naphthyl ether
    • β-Naphthoxyethanol
    • EINECS 202-228-8
    • 93-20-9
    • Ethanol, 2-(2-naphthyloxy)-
    • EC 202-228-8
    • DTXSID00870427
    • .beta.-Hydroxyethyl .beta.-naphthol ether
    • 2-(2-naphthyloxy)-1-ethanol
    • Poly(oxy-1,2-ethanediyl), .alpha.-2-naphthalenyl-.omega.-hydroxy-
    • 2-(2-naphthalenyloxy)ethanol
    • MFCD00016809
    • 35545-57-4
    • 2-(2-Naphthoxy) Ethanol
    • DB-057380
    • SB83940
    • 7M7CUT7CCU
    • 2-(2-NAPHTHYLOXY)ETHANOL [MI]
    • 2-(.beta.-Hydroxyethoxy)naphthalene
    • HY-W016083
    • NSC-37574
    • 2-(naphthalene-2-yloxy) ethan-1-ol
    • CS-W016799
    • AI3-09174
    • Ethanol,2-(2-naphthalenyloxy)-
    • beta-Hydroxyethyl beta-naphthol ether
    • F79756
    • .beta.-Naphthoxyethanol
    • .beta.-Hydroxyethyl-2-naphthyl ether
    • UNII-7M7CUT7CCU
    • Q27268562
    • STK505598
    • 2-(beta-Hydroxyethoxy)naphthalene
    • NSC37574
    • NS00001480
    • Ethanol, 2-(2-naphthalenyloxy)-
    • AKOS003617490
    • SCHEMBL432069
    • 2-(.beta.-Naphthoxy)ethanol
    • beta-Hydroxyethyl-2-naphthyl ether
    • MDL: MFCD00016809
    • Renchi: 1S/C12H12O2/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2
    • Clave inchi: BQPBZDSDFCDSAO-UHFFFAOYSA-N
    • Sonrisas: OCCOC1C=C2C(C=CC=C2)=CC=1
    • Brn: 2086973

Atributos calculados

  • Calidad precisa: 188.08400
  • Masa isotópica única: 188.08373
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 3
  • Complejidad: 170
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 29.5
  • Xlogp3: nothing
  • Carga superficial: 0

Propiedades experimentales

  • Denso: 1.164±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 76.7 ºC
  • Punto de ebullición: 355.2°C at 760 mmHg
  • Punto de inflamación: 168.8°C
  • índice de refracción: 1.622
  • Disolución: Very slightly soluble (0.62 g/l) (25 º C),
  • PSA: 29.46000
  • Logp: 2.21090
  • Merck: 14,6413

2-(2-Naphthyloxy)ethanol Información de Seguridad

  • Número de transporte de mercancías peligrosas:UN 1993 3/PG 2
  • Wgk Alemania:3
  • Instrucciones de Seguridad: S16; S26; S36; S37/39
  • Señalización de mercancías peligrosas: Xn F Xi
  • Nivel de peligro:IRRITANT
  • Términos de riesgo:R10; R20/21/22; R36/37; R36/37/38; R11
  • Período de Seguridad:3
  • Categoría de embalaje:III

2-(2-Naphthyloxy)ethanol Datos Aduaneros

  • Código HS:2909499000
  • Datos Aduaneros:

    China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

2-(2-Naphthyloxy)ethanol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032601-5g
2-(2-Naphthyloxy)ethanol
93-20-9 98%
5g
¥298 2024-05-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N36740-5g
2-(Naphthalen-2-yloxy)ethanol
93-20-9
5g
¥538.0 2021-09-08
TRC
N234090-250mg
2-(2-Naphthyloxy)ethanol
93-20-9
250mg
$ 275.00 2022-06-03
Chemenu
CM140372-100g
2-(2-Naphthyloxy)ethanol
93-20-9 95%
100g
$411 2022-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046936-10g
Anavenol
93-20-9 98%
10g
¥634.00 2024-04-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N140399-5g
2-(2-Naphthyloxy)ethanol
93-20-9 ≥98%
5g
¥401.90 2023-09-01
Chemenu
CM140372-10g
2-(2-Naphthyloxy)ethanol
93-20-9 95%
10g
$86 2024-07-19
eNovation Chemicals LLC
D767787-25g
2-(Naphthalen-2-yloxy)ethanol
93-20-9 98+%
25g
$185 2024-06-07
abcr
AB118114-5g
2-(2-Naphthoxy)ethanol, 98%; .
93-20-9 98%
5g
€87.00 2025-02-21
abcr
AB118114-100g
2-(2-Naphthoxy)ethanol, 98%; .
93-20-9 98%
100g
€739.00 2025-02-21

2-(2-Naphthyloxy)ethanol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; overnight, 80 °C
Referencia
Preparation of glycosides as irreversible covalent inhibitors of the gtpase k-ras G12C
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
Referencia
Manufacture of colorless 9,9-bis[(hydroxyalkoxy)aryl]fluorenes and their polymers
, Japan, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: Palladium ;  36 h, 150 °C
Referencia
Heterogeneous Palladium-Catalyzed Synthesis of Aromatic Ethers by Solvent-Free Dehydrogenative Aromatization: Mechanism, Scope, and Limitations Under Aerobic and Non-Aerobic Conditions
Sutter, Marc; Lafon, Romain; Raoul, Yann; Metay, Estelle; Lemaire, Marc, European Journal of Organic Chemistry, 2013, 2013(26), 5902-5916

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Palladium ;  36 h, 150 °C
Referencia
Process for preparation of aromatic ethers based on cyclohexanones
, France, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Toluene ;  overnight, reflux
Referencia
Structure-affinity studies for a novel series of homochiral naphtho and tetrahydronaphtho analogues of α1 antagonist WB-4101
Bolchi, Cristiano; Catalano, Paolo; Fumagalli, Laura; Gobbi, Marco; Pallavicini, Marco; et al, Bioorganic & Medicinal Chemistry, 2004, 12(18), 4937-4951

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 24 h, reflux
Referencia
Ortho-phenylenediamine-based open and macrocyclic receptors in selective sensing of H2PO4-, ATP and ADP under different conditions
Ghosh, Kumaresh; Saha, Indrajit, Organic & Biomolecular Chemistry, 2012, 10(47), 9383-9392

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
1.2 rt → 80 °C; 9 h, 80 °C; overnight, 80 °C
1.3 Reagents: Water
Referencia
Synthesis and inhibitory evaluation of 3-linked imipramines for the exploration of the S2 site of the human serotonin transporter
Brinkoe, Anne; Larsen, Maja T.; Koldsoe, Heidi; Besenbacher, Louise; Kolind, Anders; et al, Bioorganic & Medicinal Chemistry, 2016, 24(12), 2725-2738

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Potassium carbonate Solvents: Dimethylacetamide
Referencia
Preparation of β-hydroxyalkyl aryl ethers
, Japan, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Rhenium (titania supported) ,  Titania ;  24 h, 5 MPa, rt
Referencia
TiO2-Supported Re as a General and Chemoselective Heterogeneous Catalyst for Hydrogenation of Carboxylic Acids to Alcohols
Toyao, Takashi; Siddiki, S. M. A. Hakim; Touchy, Abeda S.; Onodera, Wataru; Kon, Kenichi; et al, Chemistry - A European Journal, 2017, 23(5), 1001-1006

Métodos de producción 10

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid ;  48 h, 120 °C
Referencia
Bronsted Acid Catalyzed Functionalization of Aromatic Alcohols through Nucleophilic Substitution of Hydroxyl Group
Mishra, Abhishek Kumar; Biswas, Srijit, Journal of Organic Chemistry, 2016, 81(6), 2355-2363

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Dimethylformamide ;  30 min, 170 °C
Referencia
Revisiting Hydroxyalkylation of Phenols with Cyclic Carbonates
Kao, Shih-Chieh; Lin, Yi-Ching; Ryu, Ilhyong; Wu, Yen-Ku, Advanced Synthesis & Catalysis, 2019, 361(15), 3639-3644

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3.5 h, 50 - 60 °C
Referencia
Printing ink composition, printing method and printed article
, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Methanol ;  overnight, rt
Referencia
Activity of Fluorine-Containing Analogues of WC-9 and Structurally Related Analogues against Two Intracellular Parasites: Trypanosoma cruzi and Toxoplasma gondii
Chao, Maria N.; Li, Catherine; Storey, Melissa; Falcone, Bruno N.; Szajnman, Sergio H. ; et al, ChemMedChem, 2016, 11(24), 2690-2702

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium acetate Solvents: Dimethyl sulfoxide ;  3.5 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  0.5 h, rt
Referencia
Facile one-pot two-step hydroxylation of alkyl halides and alkyl sulfonates via acetate intermediates
Lee, Jae Hak; Sirion, Uthaiwan; Jang, Keun Sam; Lee, Byoung Se; Chi, Dae Yoon, Bulletin of the Korean Chemical Society, 2008, 29(12), 2491-2495

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Cupric chloride ;  20 h, 130 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referencia
Copper(II)-catalyzed C-O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers
Liu, Yajun; Park, Se Kyung; Xiao, Yan; Chae, Junghyun, Organic & Biomolecular Chemistry, 2014, 12(26), 4747-4753

Métodos de producción 16

Condiciones de reacción
1.1 Catalysts: Dimethylacetamide ,  Potassium carbonate Solvents: Toluene ;  15 min
Referencia
Preparation of phenyloxyethanol compound
, China, , ,

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Catalysts: Dimethyldi-μ-1,2-phenylene[μ-(phthalazine-κN2:κN3)]diboron Solvents: Diglyme ;  10 h, 160 °C
Referencia
Lewis Acid Catalyzed Inverse Electron-Demand Diels-Alder Reaction of 1,2-Diazines
Kessler, Simon N.; Wegner, Hermann A., Organic Letters, 2010, 12(18), 4062-4065

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  2 h, reflux
Referencia
Photoinduced electron transfer in host-guest complexes of 2-naphthyl-(OCH2CH2)n-adamantanamines with mono-6-O-p-nitrobenzoyl-β-cyclodextrin and mono-6-O-m-nitrobenzoyl-β-cyclodextrin
Wu, Qi-Hua; Zhu, Man-Zhou; Wei, Su-Jun; Liu, Lei; Guo, Qing-Xiang, Chinese Journal of Chemistry, 2005, 23(1), 98-104

Métodos de producción 19

Condiciones de reacción
Referencia
Hydroxyalkylation with cyclic alkylene esters. I. Synthesis of hydroxyethylapocupreine
Carlson, Warner W.; Cretcher, Leonard H., Journal of the American Chemical Society, 1947, 69, 1952-6

Métodos de producción 20

Condiciones de reacción
1.1 Catalysts: Perchloric acid ;  8 h, 120 °C
Referencia
Synthesis of β-naphthyl alkyl ethers catalyzed by HClO4/SiO2
Xiao, Dong-cai; Yang, Jin-hui, Tianranqi Huagong, 2013, 38(5), 26-28

2-(2-Naphthyloxy)ethanol Raw materials

2-(2-Naphthyloxy)ethanol Preparation Products

2-(2-Naphthyloxy)ethanol Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93-20-9)2-(2-Naphthyloxy)ethanol
A844475
Pureza:99%
Cantidad:100g
Precio ($):377.0